molecular formula C17H18ClN3O5 B4740808 N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

Cat. No. B4740808
M. Wt: 379.8 g/mol
InChI Key: JIBXTJFVYZVKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, also known as CNQX, is a chemical compound that is widely used in scientific research. It belongs to the class of quinoxaline derivatives and is a potent antagonist of the ionotropic glutamate receptors. This compound has been extensively studied for its role in modulating the excitatory neurotransmission in the central nervous system.

Mechanism of Action

N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide acts as a competitive antagonist of the ionotropic glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the excitatory synaptic transmission. N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is selective for the AMPA and kainate subtypes of glutamate receptors and has little or no effect on the NMDA subtype. The blockade of AMPA and kainate receptors by N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide leads to the inhibition of the postsynaptic currents and the modulation of the synaptic plasticity.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been shown to modulate the synaptic plasticity and play a crucial role in learning and memory. It has also been studied for its role in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been shown to reduce the severity of seizures and protect against neuronal damage in animal models of epilepsy and stroke. It has also been studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is a potent and selective antagonist of the ionotropic glutamate receptors and has been extensively studied for its role in modulating the excitatory neurotransmission. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. However, N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has some limitations in lab experiments. It is not effective in blocking the NMDA subtype of glutamate receptors and has little or no effect on the metabotropic glutamate receptors. N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide also has a short half-life and requires continuous infusion to maintain its effect.

Future Directions

N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been extensively studied for its role in modulating the excitatory neurotransmission and its potential therapeutic effects in various neurological disorders. However, there is still much to be learned about the mechanism of action and the potential side effects of N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide. Future research should focus on the development of more potent and selective antagonists of the ionotropic glutamate receptors and the study of their effects on synaptic plasticity and neurological disorders. The use of N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide in combination with other drugs and therapies should also be explored to enhance its therapeutic potential.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is widely used in scientific research to study the role of glutamate receptors in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in synaptic plasticity, learning, and memory. N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide is a potent antagonist of the ionotropic glutamate receptors, which are responsible for the fast excitatory synaptic transmission in the brain. By blocking these receptors, N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide can modulate the excitatory neurotransmission and study the role of glutamate receptors in various physiological and pathological conditions.

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5/c18-13-9-10(21(25)26)5-6-14(13)19-15(22)7-8-20-16(23)11-3-1-2-4-12(11)17(20)24/h5-6,9,11-12H,1-4,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBXTJFVYZVKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-nitrophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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